

# Spectroscopic Profile of 5-Amino-2-methylindole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-2-methylindole

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Amino-2-methylindole**, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally-derived spectra in public databases, this guide combines known properties with predicted and characteristic spectroscopic features based on the analysis of related indole derivatives. All data is presented in a structured format to facilitate its use in research and development.

## Core Spectroscopic Data

The spectroscopic data for **5-Amino-2-methylindole** ( $C_9H_{10}N_2$ ) is summarized below. The expected NMR chemical shifts are based on the analysis of substituted indoles, while the IR absorption frequencies are characteristic of the functional groups present in the molecule. The mass spectrometry data is based on its molecular weight and common fragmentation patterns of indole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Protons
H-1	~8.0	br s	1H
H-3	~6.1	s	1H
H-4	~7.0	d	1H
H-6	~6.6	dd	1H
H-7	~6.9	d	1H
-CH <sub>3</sub>	~2.4	s	3H
-NH <sub>2</sub>	~3.5	br s	2H
<sup>13</sup> C NMR	Chemical Shift (δ, ppm)		
C-2	~136		
C-3	~100		
C-3a	~129		
C-4	~111		
C-5	~142		
C-6	~110		
C-7	~122		
C-7a	~130		
-CH <sub>3</sub>	~13		

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine and indole)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (-CH <sub>3</sub> )
1620-1580	Medium-Strong	N-H bending (amine) and C=C stretching (aromatic)
1500-1400	Medium	C=C stretching (aromatic)
1350-1250	Medium	C-N stretching
850-750	Strong	C-H out-of-plane bending (aromatic)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
146.08	High	[M] <sup>+</sup> (Molecular Ion)[1]
131.07	Medium	[M-NH] <sup>+</sup>
117.07	Medium	[M-HCN-H] <sup>+</sup>
104.06	Low	Further fragmentation

## Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-2-methylindole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The choice of solvent is critical

to avoid overlapping signals with the analyte.

- Data Acquisition:
  - Transfer the solution to a standard 5 mm NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - For  $^1\text{H}$  NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **5-Amino-2-methylindole** is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Place the sample on the ATR crystal or the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the sample spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

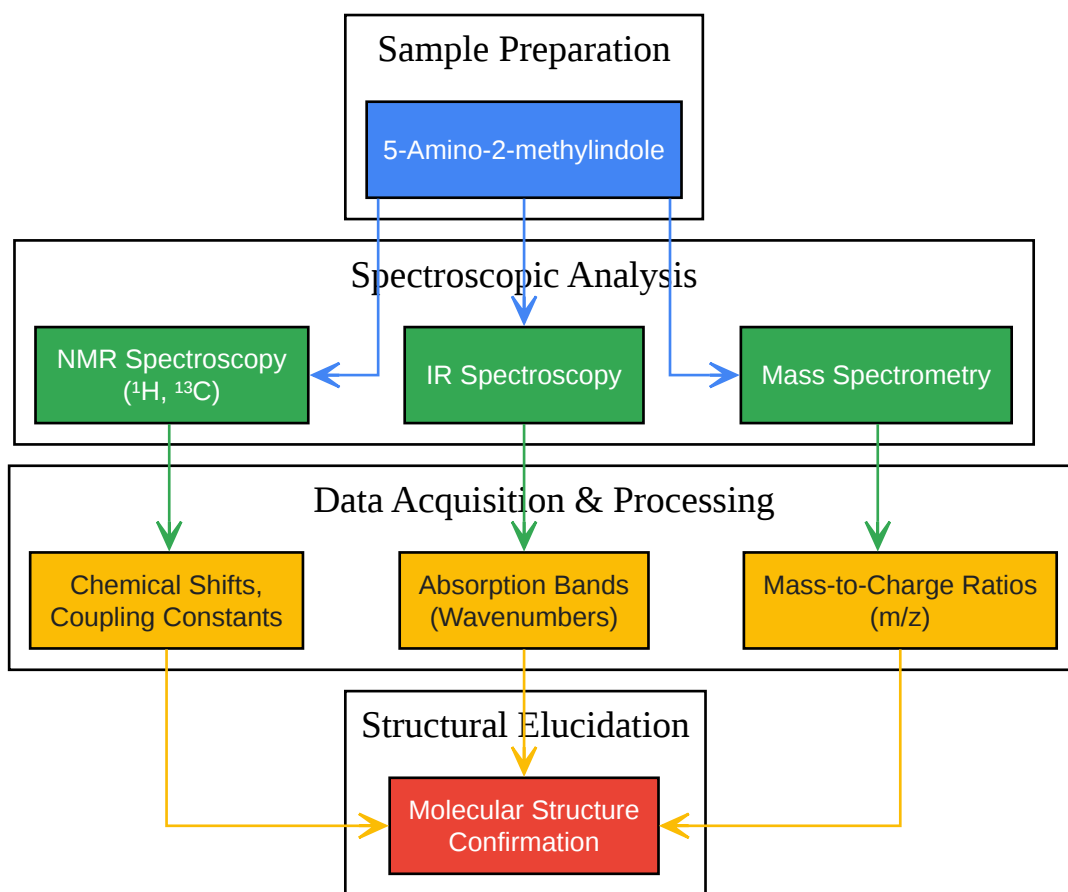
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** Introduce a dilute solution of **5-Amino-2-methylindole** into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and is often coupled with liquid chromatography (LC-MS).
- **Mass Analysis:** The ionized molecules and their fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of ions as a function of their  $m/z$  ratio. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Amino-2-methylindole**.



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Caption: A logical workflow for the structural elucidation of **5-Amino-2-methylindole** using various spectroscopic techniques.

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## References

- 1. 5-Amino-2-methylindole | C<sub>9</sub>H<sub>10</sub>N<sub>2</sub> | CID 2733992 - PubChem [pubchem.ncbi.nlm.nih.gov]
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